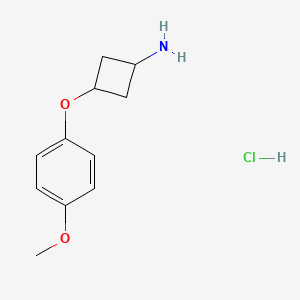![molecular formula C18H19FN4O B2495136 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea CAS No. 1797745-36-8](/img/structure/B2495136.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea" is a complex organic compound that falls under the category of urea derivatives. These compounds are of significant interest in various fields of chemistry and medicine due to their diverse biological activities and potential applications in drug development.
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step chemical reactions, starting from basic building blocks to form the desired complex molecules. For example, the practical synthesis of a key pharmaceutical intermediate closely related to the compound of interest demonstrates the intricate steps involved, including palladium-catalyzed reactions and regioselective chlorinations (Wang et al., 2006). This highlights the complexity and the careful planning required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives, including "1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea", can be characterized using various analytical techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These analyses provide detailed insights into the compound's crystal structure, molecular geometry, and electronic properties, which are crucial for understanding its chemical behavior and potential biological activities.
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, the synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid (Yin et al., 2004) demonstrate the reactivity of similar compounds and their potential for forming complex esters, which could be relevant in developing new chemical entities with desired properties.
科学研究应用
Synthesis and Characterization
Research has delved into the synthesis and structure-activity relationships (SAR) of related pyrrolopyridinyl and pyridyl urea derivatives, highlighting their potential as novel compounds with specific biological activities. For example, the synthesis of thieno[3,2-b]pyridinyl urea derivatives has shown promising results as urotensin-II receptor antagonists, providing insights into their potential therapeutic applications (Chae Jo Lim et al., 2014).
Molecular Imaging and Diagnostics
Derivatives similar to the mentioned compound have been investigated for their use in molecular imaging, particularly in positron emission tomography (PET) for cancer diagnostics. For instance, research on [18F]DCFPyL, a PSMA-based PET imaging agent, has shown significant potential in prostate cancer imaging, illustrating how structural analogs of the given compound can play a crucial role in medical diagnostics (Ying Chen et al., 2011).
Binding Studies and Sensor Development
Research has also focused on the binding capabilities of pyridyl ureas, exploring their potential in developing sensors for detecting various substances. The binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of these compounds in sensing applications, leveraging their fluorescence response to detect strong organic acids (L. Jordan et al., 2010).
Material Science and Electrochemistry
Further explorations have been made into the electronic and optical properties of compounds derived from pyrrole and pyridine, indicating their potential applications in material science and electrochemistry. Studies on poly[bis(pyrrol-2-yl)arylenes] have revealed their conducting properties and low oxidation potential, suggesting their usefulness in creating new materials with desired electronic characteristics (G. Sotzing et al., 1996).
Luminescence and Fluorescence
The investigation into the luminescence phenomena of carbon dots derived from citric acid and urea provides molecular insight into the mechanisms behind their blue and green luminescence. Identifying the molecular fluorophore responsible for the observed luminescence opens new avenues for the development of fluorescent materials and devices (W. Kasprzyk et al., 2018).
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUHMBCSJUADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
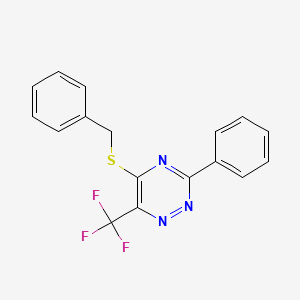
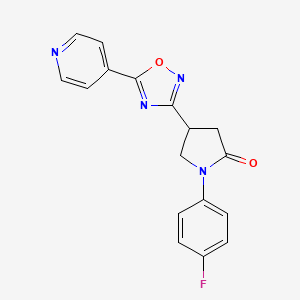
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
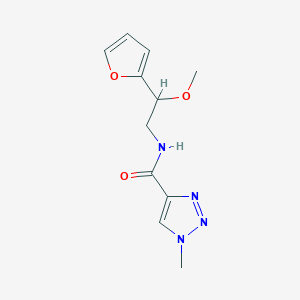
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
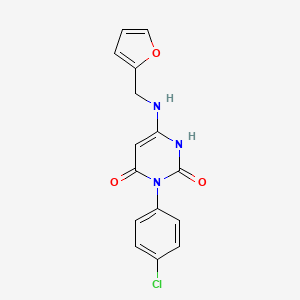
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)
